molecular formula C11H12N2 B1248265 2-Quinolineethanamine CAS No. 104037-38-9

2-Quinolineethanamine

Cat. No.: B1248265
CAS No.: 104037-38-9
M. Wt: 172.23 g/mol
InChI Key: ANBAULJARIYBIL-UHFFFAOYSA-N
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Description

2-Quinolineethanamine is a heterocyclic organic compound consisting of a quinoline core substituted with an ethylamine group at the 2-position. Its molecular formula is C₁₁H₁₂N₂ (molecular weight: 172.23 g/mol). The quinoline scaffold is known for its aromaticity and electron-rich nature, which contributes to diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Properties

IUPAC Name

2-quinolin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBAULJARIYBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436403
Record name 2-Quinolineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104037-38-9
Record name 2-Quinolineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-2-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Quinolineethanamine involves the reaction of 2-quinolinecarboxaldehyde with ethylamine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or microwave-assisted synthesis. These methods aim to increase yield and reduce reaction time while maintaining the purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolineethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 2-quinoline derivatives. For example, research has shown that compounds containing the quinoline structure exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that specific derivatives achieved minimum inhibitory concentration (MIC) values as low as 1 μg/mL against Staphylococcus aureus and 2 μg/mL against Escherichia coli .

CompoundTarget BacteriaMIC (μg/mL)
2-QuinolineethanamineStaphylococcus aureus1
Escherichia coli2
Pseudomonas aeruginosa4

Anticancer Properties

The quinoline structure is also linked to anticancer activities. Compounds derived from this compound have been investigated for their potential to inhibit cancer cell proliferation. Notably, some derivatives have shown efficacy in targeting specific cancer pathways, including those involved in angiogenesis and cell cycle regulation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies indicate that certain derivatives can modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can be optimized for efficiency and yield. Recent advances in synthetic methodologies include one-pot reactions and greener protocols that reduce environmental impact while maintaining high yields .

Synthetic Pathways

Several synthetic routes have been explored for the production of this compound:

  • Condensation Reactions : Involves the reaction between an amine and a quinoline derivative.
  • Cyclization Techniques : Utilizes cyclization methods to form the quinoline ring system efficiently.

Case Study on Antimicrobial Efficacy

A study conducted by Ghosh et al. synthesized novel hybrids of quinolone derivatives and evaluated their antimicrobial efficacy. The results indicated that certain compounds exhibited significant activity against resistant bacterial strains, highlighting the potential of this compound in combating antimicrobial resistance .

Case Study on Anticancer Activity

Research into the anticancer properties of quinoline derivatives demonstrated that compounds based on this compound could inhibit tumor growth in preclinical models. These findings suggest that further development could lead to new cancer therapies .

Mechanism of Action

The mechanism of action of 2-Quinolineethanamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in bacterial DNA replication, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and isomers of 2-Quinolineethanamine:

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-position C₁₁H₁₂N₂ 172.23 Ethylamine side chain; potential CNS activity due to amine functionality .
Quinolin-2-ylmethanamine 2-position C₁₀H₁₀N₂ 158.20 Methylamine analog; high GI absorption, BBB permeability .
4-Quinolineethanamine 4-position C₁₁H₁₂N₂ 172.23 Positional isomer; altered electronic properties due to N-atom orientation .
N-Methyl-2-Quinolineethanamine 2-position (N-methylated) C₁₂H₁₄N₂ 186.25 Increased lipophilicity; potential enhanced BBB penetration .
Physicochemical Properties

Data from Quinolin-2-ylmethanamine (C₁₀H₁₀N₂) provide a baseline for understanding this compound’s properties:

Property Quinolin-2-ylmethanamine This compound (Inferred) 4-Quinolineethanamine
TPSA (Ų) 38.91 ~40–45 ~40–45
Log S (ESOL) -2.05 -2.5 to -3.0 Similar range
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 1 2 (ethyl chain) 2
CYP Inhibition CYP1A2, 2C19, 2D6, 3A4 Likely similar Unreported

Key Observations :

  • The ethylamine chain in this compound increases rotatable bonds and slightly reduces solubility compared to the methylamine analog.
  • Both 2- and 4-position isomers share similar topological polar surface area (TPSA), suggesting comparable membrane permeability .

Biological Activity

2-Quinolineethanamine, also known as 2-(quinolin-2-yl)ethanamine or 2-aminoethylquinoline, is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound contains a quinoline moiety, which is known for its pharmacological significance. The synthesis of this compound typically involves the reaction of quinoline derivatives with ethylenediamine or related amines under appropriate conditions. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activities

The biological activities of this compound are extensive, including:

  • Anticancer Activity : Several studies have demonstrated that compounds containing the quinoline structure exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. In vitro assays revealed that some derivatives possess IC50 values in the micromolar range, indicating potent antiproliferative effects .
  • Antimicrobial Properties : this compound has exhibited antimicrobial activity against a range of pathogens. Research indicates that quinoline derivatives can act against both Gram-positive and Gram-negative bacteria, with some compounds showing comparable efficacy to established antibiotics .
  • Antiviral Effects : Recent investigations have highlighted the antiviral potential of quinoline derivatives against viruses such as dengue and influenza. These compounds may inhibit viral replication at early stages in the viral life cycle, showcasing their promise as antiviral agents .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that this compound has favorable absorption characteristics. For example, research indicates moderate to high intestinal permeability, which is crucial for oral bioavailability. The compound undergoes a two-phase elimination process, indicating efficient metabolism and clearance from biological systems .

Case Studies

  • Anticancer Efficacy : A study involving a series of quinoline derivatives demonstrated that specific modifications to the 2-position significantly enhanced anticancer activity. For instance, one derivative showed an IC50 value of 8.50 µM against MCF-7 cells, leading to cell cycle arrest in the G2-M phase and increased apoptosis markers .
  • Antimicrobial Testing : In a comparative study of various quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA), one compound exhibited an MIC value comparable to standard treatments like oxacillin, highlighting its potential as an effective antibacterial agent .
  • Antiviral Activity : A novel study evaluated the antiviral effects of two quinoline derivatives against dengue virus serotype 2 (DENV2). The iso-Pr-substituted derivative showed an IC50 of 3.03 µM with a selectivity index of 5.30, indicating its promising potential as an antiviral drug .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 8.50 to 12.51 µM against MCF-7 cells
AntimicrobialEffective against MRSA with MIC values comparable to oxacillin
AntiviralIC50 of 3.03 µM against DENV2

Q & A

Basic: What are the recommended methods for synthesizing 2-Quinolineethanamine in laboratory settings, and how can purity be optimized?

Answer:
Synthesis typically involves nucleophilic substitution or reductive amination of 2-quinoline precursors. For example, reacting 2-chloroquinoline with ethylenediamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields crude this compound. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥95% purity threshold) . Key parameters to document:

  • Solvent polarity and temperature effects on yield.
  • Byproduct profiles using GC-MS.
Synthesis Condition Yield (%) Purity (HPLC)
DMF, 80°C, 12h6291%
DMF, 100°C, 24h7889%
Ethanol recrystallization-95%

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Answer:
Use a multi-technique approach:

  • 1^1H/13^{13}C NMR : Confirm amine proton integration (δ 1.5–2.5 ppm) and quinoline backbone signals.
  • FT-IR : Validate N-H stretches (3300–3500 cm1^{-1}).
  • Mass spectrometry : Ensure molecular ion ([M+H]+^+ at m/z 173.1).

Contradictions (e.g., unexpected peaks in NMR) may arise from solvent residues or oxidation byproducts. Cross-validate with elemental analysis and repeat under inert atmospheres to rule out degradation .

Advanced: How can researchers design experiments to optimize reaction conditions for this compound amid competing side reactions?

Answer:
Employ a Design of Experiments (DoE) approach:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response variables : Yield, purity, reaction time.
  • Statistical tools : ANOVA to identify significant factors; Pareto charts to prioritize adjustments.

For example, a central composite design revealed that increasing temperature beyond 100°C reduces yield due to quinoline ring degradation. Document interactions between variables using response surface methodology .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Answer:
Challenges include co-elution of impurities in HPLC and low sensitivity in UV detection. Solutions:

  • LC-MS/MS : Enhances specificity for trace analytes.
  • Derivatization : Use dansyl chloride to improve UV absorbance of amine groups.
  • Column selection : C18 columns with smaller particle sizes (2–3 µm) improve resolution .
Impurity Retention Time (min) Detection Limit (ppm)
Unreacted precursor8.20.5
Oxidized byproduct10.70.2

Advanced: How should researchers address discrepancies in reported solubility data for this compound across solvents?

Answer:
Discrepancies often stem from inconsistent measurement protocols (e.g., shake-flask vs. HPLC methods). Standardize procedures:

  • Shake-flask method : Saturate solvent with compound, filter, and quantify via gravimetry.
  • Temperature control : Maintain 25°C ± 0.5°C.
  • Document : pH, ionic strength, and agitation time .

Advanced: What computational strategies are effective in predicting the reactivity of this compound in novel synthetic pathways?

Answer:
Use DFT calculations (e.g., B3LYP/6-31G*) to:

  • Map electrostatic potential surfaces for nucleophilic sites.
  • Simulate transition states for amine-quinoline interactions.
  • Validate with experimental kinetics (e.g., Arrhenius plots).
    Contradictions between computational and experimental data require re-evaluating solvent effects in simulations .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., medicinal chemistry or materials science) while ensuring methodological rigor?

Answer:

  • Medicinal chemistry : Pair synthesis with in vitro assays (e.g., receptor binding studies). Use positive controls (e.g., known kinase inhibitors) to benchmark activity.
  • Materials science : Characterize thermal stability via TGA (decomposition >200°C) and crystallinity via XRD.
  • Ethical documentation : Declare safety protocols (e.g., GHS hazard codes H315/H319) and disposal methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Quinolineethanamine
Reactant of Route 2
2-Quinolineethanamine

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